molecular formula C8H15N3O2 B1386032 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1094533-59-1

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1386032
M. Wt: 185.22 g/mol
InChI Key: MOEWIWWNEASKIH-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol . It is related to 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride .


Synthesis Analysis

The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide and its derivatives has been reported in the literature . The synthesis involves the formation of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can be analyzed using its InChI code: 1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3 . Carbon resonances in the 13 C-NMR spectrum have confirmed the formation of the thiadiazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide include a molecular weight of 185.22 g/mol . More detailed properties such as melting point, boiling point, and solubility are not available in the current resources.

Future Directions

The future directions for the study of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide could involve further exploration of its synthesis, properties, and potential applications. Given the antioxidant activity of related compounds , it may be of interest to investigate its potential use in this area.

properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-5(2)11-4-6(3-7(11)12)8(13)10-9/h5-6H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWIWWNEASKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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